N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a pyrazole-based acetamide derivative characterized by a pyridin-2-ylsulfanyl substituent. Pyrazole-acetamide hybrids are of significant interest due to their diverse pharmacological and materials science applications, including antifungal, insecticidal, and non-linear optical properties . This article provides a detailed comparison of this compound with structurally related analogs, focusing on crystallography, hydrogen bonding, synthetic routes, and substituent effects.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-17(20-15(23)12-25-16-10-6-7-11-19-16)18(24)22(21(13)2)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXGCDBBENIAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C22H25N7O4S
- Molecular Weight : 483.5 g/mol
- IUPAC Name : N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Biological Activity Overview
The biological activity of this compound has been evaluated against various pathogens and in different therapeutic contexts. Below are key findings from recent studies.
Antibacterial Activity
Research indicates that derivatives of the pyrazole compound exhibit significant antibacterial properties. For instance:
- Activity Against Bacteria : The compound showed efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentrations (MIC) were determined to assess potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A431 | 5 | Doxorubicin 10 |
| Jurkat | 6 | Doxorubicin 12 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that it may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A study conducted by researchers at the University of Baghdad demonstrated that metal complexes formed with this ligand exhibited enhanced antibacterial activity compared to the free ligand .
- Anticancer Activity Assessment : Another investigation reported that modifications to the pyrazole structure significantly improved cytotoxicity against cancer cell lines, suggesting structure–activity relationships (SAR) are crucial for optimizing therapeutic efficacy .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common pyrazole-acetamide backbone with analogs such as:
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (methylsulfanyl substituent) .
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (dichlorophenyl substituent) .
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide (bulky sulfonyl substituent) .
Key Differences :
Crystallographic Data
Crystal packing and hydrogen bonding patterns are critical for understanding physical properties:
Observations :
- The methylsulfanyl analog crystallizes in the same monoclinic P21/c system as the hypothetical target compound, suggesting similar packing efficiency .
- Dichlorophenyl derivatives adopt triclinic systems due to steric clashes, reducing symmetry .
- R₂²(10) hydrogen-bonded dimers are common, stabilizing crystal lattices across analogs .
Comparison of Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in dichlorophenyl analogs) reduce reaction yields due to decreased nucleophilicity .
- Bulkier groups (e.g., sulfonyl in ) require longer reaction times or elevated temperatures.
- Pyridin-2-ylsulfanyl may enhance solubility in polar solvents, facilitating purification vs. hydrophobic methylsulfanyl groups.
Hydrogen Bonding and Molecular Interactions
Hydrogen bonding dictates solubility, melting points, and bioactivity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
